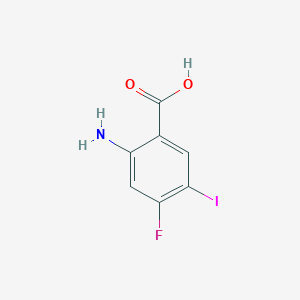

2-Amino-4-fluoro-5-iodobenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a class of organic compounds that have long been recognized for their diverse applications, particularly in medicinal chemistry and materials science. The introduction of halogen atoms onto the benzoic acid framework can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. This, in turn, can modulate its biological activity.

2-Amino-4-fluoro-5-iodobenzoic acid is a trifunctional derivative, and the specific arrangement of its substituents—an amino group at the 2-position, a fluorine atom at the 4-position, and an iodine atom at the 5-position—is critical to its reactivity and utility. The electron-withdrawing nature of the fluorine and iodine atoms, coupled with the electron-donating and hydrogen-bonding capabilities of the amino group, creates a unique electronic and steric profile. This distinguishes it from other halogenated benzoic acids and makes it a valuable intermediate for synthesizing a wide array of more complex structures. For instance, the presence of both fluorine and iodine offers orthogonal reactivity, allowing for selective chemical transformations at different sites of the molecule.

Significance as a Multifunctional Building Block

The true value of this compound lies in its role as a multifunctional building block in organic synthesis. Each of its functional groups—the carboxylic acid, the amino group, and the two different halogen atoms—can participate in a variety of chemical reactions, providing chemists with multiple handles to construct intricate molecular architectures.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, facilitating the connection to other molecular fragments. The amino group serves as a nucleophile and a site for further functionalization, such as acylation or the formation of heterocyclic rings. The iodine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental transformations in modern drug discovery. ossila.com The fluorine atom, while less reactive in cross-coupling reactions, significantly influences the molecule's electronic properties and can enhance the metabolic stability and binding affinity of the final products. ossila.com

This multifunctionality allows for the streamlined synthesis of complex molecules that would otherwise require lengthy and less efficient synthetic routes. It serves as a versatile starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. nih.gov

Historical Development and Emerging Research Trajectories

The development of halogenated anthranilic acids is rooted in the broader history of dye chemistry and the subsequent rise of medicinal chemistry. Anthranilic acid itself was first isolated in the mid-19th century from the degradation of indigo (B80030) dye. The deliberate introduction of halogens to the anthranilic acid scaffold to modulate its properties for pharmaceutical applications is a more recent development, driven by the growing understanding of the role of halogens in drug design.

While a specific historical timeline for the first synthesis of this compound is not extensively documented in readily available literature, the synthesis of related fluorinated and iodinated anthranilic acids has been an area of active research. nih.gov The synthesis of such polysubstituted aromatic compounds often involves multi-step sequences, starting from simpler precursors and introducing the functional groups in a controlled manner. For example, a common strategy involves the nitration of a halogenated benzoic acid, followed by the reduction of the nitro group to an amine.

Emerging research trajectories for this compound are heavily focused on its application in medicinal chemistry. Researchers are exploring its use as a key intermediate in the synthesis of novel kinase inhibitors, which are a major class of anticancer drugs. The unique substitution pattern of the molecule can provide specific interactions within the ATP-binding pocket of kinases. Furthermore, its derivatives are being investigated for their potential as anti-inflammatory agents. ijddr.in The strategic placement of the halogen atoms can enhance interactions with biological targets and improve pharmacokinetic profiles. The continued exploration of this versatile building block is expected to lead to the discovery of new and improved therapeutic agents.

| Property | Data |

| Molecular Formula | C₇H₅FINO₂ |

| IUPAC Name | This compound |

| CAS Number | 231278-08-3 |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFNPHMSIVIAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Fluoro 5 Iodobenzoic Acid

Strategies for Regioselective Introduction of Halogen Substituents

The controlled, stepwise introduction of halogen atoms onto an aromatic ring is a cornerstone of synthetic organic chemistry. In the context of 2-Amino-4-fluoro-5-iodobenzoic acid, achieving the desired 2-amino, 4-fluoro, 5-iodo substitution pattern necessitates a careful selection of starting materials and halogenating agents, while considering the directing effects of the substituents already present on the ring.

Stepwise Halogenation Approaches on Benzoic Acid and Aniline (B41778) Precursors

One major strategy involves the sequential halogenation of either a benzoic acid or an aniline derivative. This approach relies on the inherent directing effects of the carboxyl and amino groups to guide the incoming halogen substituents to the desired positions.

The introduction of fluorine and iodine onto an aromatic ring requires distinct reagents due to their differing reactivities. jove.com

Fluorination: Direct fluorination of aromatic compounds is often difficult to control due to the high reactivity of fluorine, which can lead to poor yields of the desired monofluorinated product. ntu.edu.sglibretexts.org To overcome this, specific fluorinating agents are employed. One common reagent is Selectfluor (F-TEDA-BF₄), which acts as an electrophilic fluorine donor and allows for more controlled fluorination. ntu.edu.sglibretexts.org

Iodination: In contrast to fluorine, iodine is relatively unreactive towards aromatic rings. jove.comntu.edu.sg Therefore, direct iodination requires the use of an oxidizing agent to generate a more potent electrophilic iodine species, often represented as I+. jove.comlibretexts.org Common oxidizing agents used in conjunction with molecular iodine (I₂) or potassium iodide (KI) include nitric acid, hydrogen peroxide, or copper salts. jove.comntu.edu.sg For instance, the iodination of aromatic amides can be achieved using potassium iodide with sodium perborate (B1237305) or hydrogen peroxide catalyzed by sodium tungstate. researchgate.net Another approach involves the use of iodine monochloride (ICl) in acetic acid.

A plausible synthetic route starting from 2-amino-4-fluorobenzoic acid would involve a directed iodination step. The existing amino and fluoro groups would influence the position of the incoming iodine atom.

The regiochemical outcome of electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the benzene (B151609) ring.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. chemistrysteps.combyjus.com This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to itself. chemistrysteps.combyjus.com

Carboxyl Group (-COOH): The carboxyl group is a deactivating group and a meta-director. youtube.com It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming substituents to the meta position. youtube.com

Fluoro Group (-F): Halogens are deactivating yet ortho, para-directing. Fluorine's high electronegativity withdraws electron density from the ring (deactivating effect), but its lone pairs can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions.

In the synthesis of this compound, if starting with 2-aminobenzoic acid (anthranilic acid), the powerful ortho, para-directing effect of the amino group would dominate. To achieve the desired substitution pattern, it is often necessary to protect the highly activating amino group, for instance, by converting it to an amide (e.g., an acetanilide). chemistrysteps.com This moderates its activating effect and the steric bulk of the acetyl group can favor para-substitution. chemistrysteps.com

Similarly, when starting with a substituted benzoic acid, the directing effects of the existing groups must be carefully considered to achieve the desired isomer. For example, in the bromination of benzoic acid, the carboxyl group directs the incoming bromine to the meta position. youtube.com

The following table summarizes the directing effects of the key functional groups:

| Functional Group | Electronic Effect | Directing Effect |

| -NH₂ (Amino) | Activating | ortho, para |

| -COOH (Carboxyl) | Deactivating | meta |

| -F (Fluoro) | Deactivating | ortho, para |

Sandmeyer-Type Iodination Reactions of Substituted Anthranilic Acids

A powerful and widely used method for introducing a variety of substituents, including halogens, onto an aromatic ring is the Sandmeyer reaction. numberanalytics.comorganic-chemistry.org This reaction proceeds via an aryl diazonium salt intermediate. numberanalytics.comorganic-chemistry.org

The first step in a Sandmeyer reaction is the diazotization of a primary aromatic amine. organic-chemistry.org For the synthesis of this compound, a substituted anthranilic acid would be the starting material. The diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). numberanalytics.comchegg.com This reaction is highly exothermic and requires careful temperature control to prevent the decomposition of the unstable diazonium salt. numberanalytics.com

Once the aryl diazonium salt is formed, it can be treated with an iodide source to introduce the iodine atom. Potassium iodide (KI) is a commonly used iodide source for this transformation. chegg.comyoutube.com Interestingly, the iodination of diazonium salts often does not require a copper(I) catalyst, which is a hallmark of many other Sandmeyer reactions. organic-chemistry.orgchegg.com

The general scheme for the Sandmeyer iodination of an anthranilic acid derivative is as follows:

Diazotization: Formation of the aryldiazonium salt from the corresponding anthranilic acid using NaNO₂ and a strong acid. chegg.com

Iodination: Treatment of the diazonium salt with an iodide source, such as KI, to yield the iodinated benzoic acid derivative. chegg.com

The efficiency and selectivity of the Sandmeyer reaction are highly dependent on the reaction conditions. numberanalytics.com Careful optimization of several factors is crucial to maximize the yield of the desired product. numberanalytics.com

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. numberanalytics.com The subsequent iodination step may be performed at a slightly elevated temperature. youtube.com

Acid: The choice and concentration of the acid used for diazotization can influence the reaction rate and outcome. acs.org

Catalyst: While not always necessary for iodination, the choice of a copper(I) catalyst and appropriate ligands can be critical for other Sandmeyer halogenations (e.g., chlorination or bromination). numberanalytics.comnumberanalytics.com

The following table outlines typical reagents and conditions for the Sandmeyer iodination of an anthranilic acid:

| Step | Reagents | Typical Conditions |

| Diazotization | Anthranilic acid derivative, Sodium nitrite (NaNO₂), Strong acid (e.g., HCl) | 0-5 °C, Aqueous solution |

| Iodination | Aryl diazonium salt, Potassium iodide (KI) | Room temperature or gentle heating |

Direct Iodination of 2-Aminobenzoic Acid Derivatives

Direct iodination of 2-aminobenzoic acid and its derivatives presents a straightforward route to iodinated anthranilic acids. This method typically involves the reaction of the aminobenzoic acid with molecular iodine in the presence of an oxidizing agent. google.com The amino group of the starting material is a strong activating group, directing the electrophilic iodine to the ortho and para positions. In the case of 2-amino-4-fluorobenzoic acid, the fluorine atom at the 4-position and the amino group at the 2-position direct the incoming iodine atom to the 5-position.

A general approach for the synthesis of 2-amino-5-iodobenzoic acid involves reacting 2-aminobenzoic acid with molecular iodine in a liquid phase with an oxidizing agent. google.com This method can be adapted for the synthesis of this compound, starting from 2-amino-4-fluorobenzoic acid. The optimization of this reaction can be achieved by using iodine monochloride (ICl) in acetic acid at low temperatures (0–5°C) to enhance regioselectivity and minimize the formation of di-iodinated byproducts.

Role of Oxidizing Agents (e.g., Hydrogen Peroxide, Iodic Acid) in Iodination Pathways

The direct iodination of aromatic compounds with molecular iodine (I₂) is often a slow process and requires an oxidizing agent to facilitate the reaction. google.com The oxidizing agent's role is to convert molecular iodine into a more potent electrophilic species, often considered as the iodine cation (I⁺), which can then readily attack the electron-rich aromatic ring. google.com

Hydrogen peroxide (H₂O₂) is a commonly used and preferred oxidizing agent in these reactions due to its efficiency and the formation of water as a benign byproduct. google.comgoogle.com In the synthesis of 2-amino-5-iodobenzoic acid, reacting 2-aminobenzoic acid with molecular iodine and hydrogen peroxide in acetic acid has been shown to be an effective method. google.comgoogle.com This approach avoids the need for a separate purification step to remove unreacted iodine, leading to a more economical and high-yielding process. google.com The molar ratio of hydrogen peroxide to molecular iodine is a critical parameter; an excessive amount can lead to side reactions and a decrease in the isolated yield. google.com

Iodic acid (HIO₃) is another effective oxidizing agent for the iodination of aromatic compounds.

The following table summarizes the effect of the molar ratio of hydrogen peroxide to molecular iodine on the synthesis of 2-amino-5-iodobenzoic acid.

Table 1: Effect of H₂O₂/I₂ Molar Ratio on the Synthesis of 2-amino-5-iodobenzoic acid

| Molar Ratio ([H₂O₂]/[I₂]) | Reaction Time (hours) | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|

| 1 | 3 | 50 | 85.5 |

| 2 | 1 | 50 | 95.2 |

| 4 | 1 | 50 | 60.1 |

Data synthesized from patent literature describing the iodination of 2-aminobenzoic acid, which serves as a model for the synthesis of its 4-fluoro derivative. google.com

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

An alternative to direct iodination is a multi-step synthesis that begins with more readily available and simpler aromatic compounds. This approach allows for the sequential introduction of the required functional groups—fluoro, amino, and iodo—onto the benzoic acid backbone.

Incorporating Fluoro and Amino Groups Prior to Iodination

A common strategy involves the synthesis of the key intermediate, 2-amino-4-fluorobenzoic acid, which is then subjected to iodination in the final step. The synthesis of 2-amino-4-fluorobenzoic acid can be achieved from a 4-fluorohalogenobenzoic acid. google.com This process involves the nitration of the 4-fluorohalogenobenzoic acid to yield a 4-fluoro-2-nitrohalogenobenzoic acid, followed by catalytic reduction to give 2-amino-4-fluorobenzoic acid. google.com For instance, 3-chloro-4-fluoro-6-nitrobenzoic acid can be reduced using hydrogen gas with a palladium on activated carbon catalyst in the presence of triethylamine (B128534). google.com

Another pathway to a fluorinated aminobenzoic acid starts with 4-fluoroaniline, which undergoes condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. bldpharm.com This intermediate is then cyclized in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-dione, which is subsequently oxidized with hydrogen peroxide under basic conditions to yield 2-amino-5-fluorobenzoic acid. bldpharm.com While this produces a different isomer, the principles of building complexity on a fluorinated aniline are illustrative.

Reduction of Nitro-Substituted Benzoic Acid Derivatives to Amino Analogs

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. This step is crucial in multi-step pathways where a nitro-substituted benzoic acid derivative is an intermediate. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation is a widely used method. For example, the reduction of 3-chloro-4-fluoro-6-nitrobenzoic acid to 2-amino-4-fluorobenzoic acid can be carried out using hydrogen gas with a palladium on carbon catalyst. google.com Other common reducing agents for converting aromatic nitro compounds to their corresponding amines include sodium borohydride (B1222165) and lithium aluminum hydride. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure selectivity.

The following table presents a selection of reducing systems for the conversion of nitroarenes to anilines.

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Compounds

| Reducing System | Substrate Example | Solvent | Conditions |

|---|---|---|---|

| H₂ / Pd-C | 3-chloro-4-fluoro-6-nitrobenzoic acid | Methanol | 60-100 °C, 2-5 kg/cm ² H₂ |

| NaBH₄ or LiAlH₄ | General Nitroaromatics | Anhydrous Solvents | Controlled Conditions |

This table provides examples of general reduction methods applicable to the synthesis of the target compound's precursors. google.com

Process Optimization in this compound Synthesis

Solvent Selection and Reaction Medium Effects

The choice of solvent can significantly influence the outcome of the synthesis of this compound. Polar solvents are often favored for iodination reactions as they can help to stabilize the charged intermediates that are formed during the electrophilic substitution process.

In the direct iodination of 2-aminobenzoic acid derivatives, acetic acid is a commonly used solvent. google.comgoogle.com It is capable of dissolving the 2-aminobenzoic acid substrate and is compatible with the use of oxidizing agents like hydrogen peroxide. google.com The reaction can be performed in acetic acid alone or in a mixture with water. google.com The use of acetic acid as a solvent has been shown to facilitate high yields in the iodination of 2-aminobenzoic acid. google.com

For the reduction of nitro-substituted precursors, the choice of solvent is also important. Methanol is often used as a solvent for catalytic hydrogenation reactions. google.com The solubility of the starting material and the compatibility of the solvent with the catalyst and reagents are key considerations.

The following table summarizes the solvents used in key steps for the synthesis of this compound and its precursors.

Table 3: Solvents in the Synthesis of this compound and Precursors

| Reaction Step | Solvent(s) | Role of Solvent |

|---|---|---|

| Direct Iodination | Acetic Acid | Dissolves substrate, compatible with oxidizing agents |

| Catalytic Reduction | Methanol | Dissolves nitro-compound, compatible with catalyst |

| Recrystallization | Toluene, Ethanol/Water | Purification of final product and intermediates |

This table highlights common solvents and their functions in the relevant synthetic transformations. google.comgoogle.com

Temperature and Pressure Control in Reaction Outcomes

Temperature is a critical parameter in the synthesis of this compound, primarily during the electrophilic iodination step. The starting material is typically 2-amino-4-fluorobenzoic acid. The introduction of iodine at the C-5 position, which is activated by the amino group and ortho to the fluorine, is highly sensitive to temperature.

One common method involves the use of iodine monochloride (ICl) in acetic acid. To maximize the yield of the desired 5-iodo isomer and minimize the formation of di-iodinated byproducts, the reaction is best performed at controlled, low temperatures, typically between 0–5°C. Maintaining this low temperature helps to control the rate of the electrophilic substitution, enhancing the selectivity for the thermodynamically favored product.

In other procedures using molecular iodine (I₂) as the iodinating agent in a solvent like acetic acid, the temperature can range from room temperature up to the reflux temperature of the solvent. google.com However, a preferred range is often maintained between room temperature and 50°C. google.com At lower temperatures within this range, such as 20°C, the reaction may proceed for several hours (e.g., 5 hours) to ensure completion while mitigating the risk of side reactions. google.com Exceeding the optimal temperature can lead to a decrease in selectivity and the formation of impurities. google.com While most laboratory-scale syntheses are conducted at atmospheric pressure, industrial production may involve controlled pressure environments to optimize reaction kinetics and safety, particularly when handling volatile reagents or managing gaseous byproducts.

Table 1: Effect of Temperature on Iodination of Aminobenzoic Acid Derivatives

| Iodinating Agent | Substrate | Temperature | Solvent | Outcome |

|---|---|---|---|---|

| Iodine Monochloride (ICl) | 2-Amino-4-fluorobenzoic acid | 0–5°C | Acetic Acid | High regioselectivity for 5-iodo position, minimized byproducts. |

| Molecular Iodine (I₂) / H₂O₂ | 2-Aminobenzoic acid | Room Temperature (~20°C) | Acetic Acid | Good yield of 2-amino-5-iodobenzoic acid over several hours. google.com |

| Molecular Iodine (I₂) / H₂O₂ | 2-Aminobenzoic acid | Room Temp to 50°C | Acetic Acid | Preferred temperature range for balancing reaction rate and selectivity. google.com |

Continuous-Flow Synthesis Protocols for Scalable Production

While specific continuous-flow protocols for this compound are not extensively detailed in publicly available literature, the principles of flow chemistry are highly applicable to its synthesis, particularly for scalable and safe production. The synthesis of substituted anthranilic acids often involves exothermic reactions and the use of hazardous reagents, making continuous-flow reactors an attractive alternative to traditional batch processing.

Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time by utilizing small reactor volumes and high surface-area-to-volume ratios. This allows for rapid heat exchange, minimizing thermal gradients and preventing the formation of hot spots that can lead to side reactions and reduced product purity. For the iodination of 2-amino-4-fluorobenzoic acid, a continuous-flow setup would enable precise temperature management, crucial for maintaining high regioselectivity.

Furthermore, methods for synthesizing substituted anthranilic acids from isatins using reagents like sodium hydroxide (B78521) and hydrogen peroxide are well-suited for flow chemistry. scielo.br These reactions are often fast, completing in minutes at room temperature, which aligns well with the short residence times typical of flow reactors. scielo.br Adopting such a protocol would enhance safety, improve consistency between batches, and allow for easier scaling of production by simply extending the operation time of the reactor rather than increasing the size of the reaction vessel.

Functional Group Protection and Deprotection Strategies in Synthesis

In multi-step syntheses involving this compound or its precursors, the protection of the amino (-NH₂) and carboxylic acid (-COOH) groups can be essential to prevent them from undergoing undesired reactions. The choice of protecting groups is critical and must be compatible with the conditions of subsequent reaction steps.

A general reference for protecting groups in organic synthesis, such as T. W. Greene and P. G. M. Wuts' "Protecting Groups in Organic Synthesis," provides a comprehensive overview of strategies that are applicable in this context. google.com For instance, if a reaction requires a strong base that would deprotonate the carboxylic acid or a reagent that would react with the amino group, these functionalities must be masked.

Common Protection Strategies:

Amino Group (-NH₂): The amino group is often protected as an amide (e.g., using acetyl chloride) or a carbamate (B1207046) (e.g., Boc or Cbz groups). For example, in a subsequent reaction involving the formation of a quinazoline (B50416) ring from this compound, acetyl chloride was used, which can react with the amino group. google.com

Carboxylic Acid Group (-COOH): The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester. This prevents its acidic proton from interfering with base-catalyzed reactions and protects the carbonyl group from nucleophilic attack.

Deprotection is the final step to regenerate the original functional groups. Amide and ester protecting groups are commonly removed by hydrolysis under acidic or basic conditions. The specific conditions for deprotection must be chosen carefully to avoid cleaving other sensitive bonds within the molecule. For example, a directed ortho-metalation strategy may involve using a directing group that is later removed via hydrolysis to yield the final product.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4-fluorobenzoic acid |

| 2-Aminobenzoic acid |

| 2-Amino-5-iodobenzoic acid |

| Acetic acid |

| Acetyl chloride |

| Hydrogen peroxide |

| Iodine |

| Iodine monochloride |

| Isatin |

Chemical Reactivity and Functional Group Transformations of 2 Amino 4 Fluoro 5 Iodobenzoic Acid

Reactivity Profiles of the Amino Group

The amino group at the C2 position of the benzene (B151609) ring is a primary nucleophilic center and significantly influences the molecule's reactivity. Its electrons are delocalized into the aromatic system, which modulates its basicity and nucleophilicity.

Nucleophilic Substitution Reactions with Electrophiles

The primary amine of 2-Amino-4-fluoro-5-iodobenzoic acid readily participates in nucleophilic substitution reactions with various electrophiles. A prominent example of its reactivity involves diazotization, a cornerstone transformation for aromatic amines. In a reaction analogous to the Sandmeyer reaction, the amino group can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles.

For instance, a similar compound, 2-amino-5-fluorobenzoic acid, undergoes diazotization followed by substitution with iodide (from potassium iodide, KI) to yield 5-fluoro-2-iodobenzoic acid. beilstein-journals.org This process highlights the utility of the amino group as a synthetic handle for introducing other functionalities onto the aromatic ring.

Furthermore, the amino group can react with oxidizing agents. Under controlled conditions, it can be oxidized to form nitro or nitroso derivatives, which opens up further avenues for synthetic modifications.

Table 1: Diazotization and Substitution of an Analogous Aminobenzoic Acid

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 2-Amino-5-fluorobenzoic acid | 1. NaNO₂, TsOH·H₂O, MeCN 2. KI, Water | 5-Fluoro-2-iodobenzoic acid | 86% |

This reaction demonstrates the conversion of the amino group to an iodo group via a diazonium salt intermediate, a reaction profile applicable to this compound. beilstein-journals.org

Formation of Amides, Ureas, and Nitrogen-Containing Heterocycles

The nucleophilic character of the amino group allows for the formation of various nitrogen-containing functional groups and heterocycles.

Amide Formation: The most fundamental reaction of the amino group is its acylation by carboxylic acid derivatives (like acyl chlorides or anhydrides) or by carboxylic acids using coupling agents to form amides. This reaction is central to peptide synthesis, where this compound could serve as a non-canonical amino acid. sigmaaldrich.com

Urea (B33335) Formation: The reaction with isocyanates provides a direct route to urea derivatives. The amino group attacks the electrophilic carbon of the isocyanate, leading to the corresponding substituted urea. This transformation is valuable for creating molecules with hydrogen-bonding capabilities that are often explored in medicinal chemistry. organic-chemistry.org

Nitrogen-Containing Heterocycles: The amino group, often in concert with the adjacent carboxylic acid, is a key component in the synthesis of fused heterocyclic systems. For example, anthranilic acids are common precursors for the synthesis of quinazolinones and other related heterocycles. Domino alkylation-cyclization reactions, while not documented for this specific molecule, represent a modern approach where an amino group can be used to construct complex rings like 2-aminothiazoles. organic-chemistry.org The inherent functionality of this compound makes it a prime candidate for building diverse heterocyclic scaffolds.

Reactivity Profiles of the Carboxylic Acid Group

The carboxylic acid moiety is the primary acidic center of the molecule and provides a gateway for numerous derivatizations.

Acid-Base Equilibria and Derivative Formation

As a carboxylic acid, the compound undergoes typical acid-base reactions. It can be deprotonated by a base to form a carboxylate salt. For example, the reaction of the closely related 2-amino-5-iodobenzoic acid with a concentrated aqueous solution of ammonia (B1221849) yields the corresponding ammonium (B1175870) salt. google.com This property is crucial for modulating the solubility and handling of the compound.

The carboxylic acid group can be transformed into a variety of derivatives. Two significant transformations are reduction and esterification.

Reduction: The carboxylic acid can be reduced to a primary alcohol. This is typically achieved using strong reducing agents like borane (B79455) complexes (e.g., BH₃·SMe₂). beilstein-journals.org

Esterification: Esters can be readily formed through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides after conversion to the carboxylate salt. Alternatively, activating the carboxylic acid first (e.g., to an acid chloride) allows for rapid reaction with alcohols. A related transformation involves the reaction of a reduced precursor, (2-iodophenyl)methanol, with acetic anhydride (B1165640) to form the corresponding acetate (B1210297) ester. beilstein-journals.org

Table 2: Derivative Formation from a Related Iodobenzoic Acid

| Reaction | Starting Material | Reagents | Product |

|---|---|---|---|

| Reduction | o-Iodobenzoic acid | BH₃·SMe₂, THF | (2-Iodophenyl)methanol |

| Acetylation | (2-Iodophenyl)methanol | Ac₂O, I₂ | 2-Iodobenzyl acetate |

These reactions on a similar scaffold illustrate the potential for reduction and esterification of the carboxylic acid group. beilstein-journals.org

Reactivity Profiles of the Halogen Substituents (Fluorine and Iodine)

The two halogen atoms on the aromatic ring have distinct reactivity profiles, with the iodine atom being the primary site for substitution and cross-coupling reactions.

Direct Halogenation and Further Halogenation Reactions

The electron-rich nature of the substituted benzene ring makes it susceptible to further electrophilic aromatic substitution, including additional halogenation. The synthesis of the title compound itself often involves the regioselective iodination of 2-amino-4-fluorobenzoic acid using an electrophilic iodine source like iodine monochloride (ICl).

The iodine atom at the C5 position is a particularly versatile functional group for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-F bond in such reactions.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org The C-I bond of this compound is an excellent handle for this transformation, allowing for the introduction of alkyne-containing moieties. This reaction is widely used in the synthesis of complex organic materials and natural products. wikipedia.org For example, 4-iodophenylalanine, an amino acid with a similar functional group, readily participates in Sonogashira coupling to label peptides. nih.gov

Suzuki Coupling: The C-I bond can also participate in Suzuki coupling with boronic acids, enabling the formation of biaryl structures.

The fluorine atom at the C4 position is generally unreactive towards nucleophilic or electrophilic substitution under standard conditions. Its primary role is to modulate the electronic properties of the molecule, such as the acidity of the carboxylic acid and the basicity of the amino group, and to enhance metabolic stability in pharmaceutical applications. nih.gov

Table 3: Example of Sonogashira Coupling with a Related Aryl Iodide

| Aryl Halide | Alkyne Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| 4-Iodophenylalanine in a peptide | Ferrocene alkyne | Pd catalyst, Cu(I) cocatalyst | Ferrocene-labeled peptide |

This demonstrates the high reactivity of the C-I bond in cross-coupling reactions, a key feature of this compound. nih.gov

Utility of Iodine in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig Couplings)

The iodine atom at the C-5 position of this compound is a key functional group that imparts significant synthetic versatility, particularly in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I < C-Br < C-Cl), making it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. This reactivity is crucial for the elaboration of the benzoic acid core into more complex molecules, which is of high interest in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. The iodine atom in this compound makes it an ideal coupling partner for this reaction. acs.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. The electron-withdrawing nature of the fluorine and carboxylic acid groups can enhance the electrophilicity at the C-5 position, facilitating the initial oxidative addition step in the catalytic cycle. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C-5 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Boronic Acid | Arylboronic acids, Vinylboronic acids | Coupling Partner |

| Catalyst | Pd(PPh₃)₄, (L₃)₂Pd(OAc)₂ | Facilitates bond formation |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron species |

| Solvent | DMF/H₂O, Toluene | Reaction Medium |

This table represents typical conditions and may be optimized for specific substrates. acs.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The high reactivity of the C-I bond in this compound makes it highly suitable for this transformation, often proceeding under mild, copper-free conditions. organic-chemistry.org This reaction is instrumental in synthesizing aryl alkynes, which are valuable precursors for various heterocyclic compounds and conjugated materials. ossila.com For instance, related iodobenzoic acids have been used in Sonogashira-type reactions to synthesize bioactive bicyclic heterocycles like phthalides and isocoumarins. ossila.com

Table 2: General Conditions for Sonogashira Coupling

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Alkyne | Terminal Alkynes (e.g., propargyl alcohol) | Coupling Partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |

| Co-catalyst | CuI (optional in some systems) | Facilitates alkyne activation |

| Base | Triethylamine (B128534) (Et₃N), DBU | Solvent and Base |

| Solvent | Toluene, DMF | Reaction Medium |

Reaction conditions are substrate-dependent and can be optimized. For example, temperature can influence regioselectivity in subsequent cyclizations. ossila.comsioc-journal.cn

Buchwald–Hartwig Amination: The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, or even ammonia equivalents. wikipedia.orglibretexts.org The iodine substituent of this compound can serve as the reactive site for coupling with various nitrogen-containing nucleophiles, although the presence of the existing amino group on the ring requires careful selection of reaction conditions or protecting group strategies to ensure selectivity. The development of specialized phosphine (B1218219) ligands has been critical to expanding the scope and efficiency of this reaction. wikipedia.org

Influence of Fluorine on Electronic Distribution and Reactivity

The fluorine atom at the C-4 position exerts a profound influence on the electronic properties and reactivity of this compound. Fluorine is the most electronegative element, and its presence on the aromatic ring significantly alters the electron distribution through a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine strongly withdraws electron density from the benzene ring through the sigma bond network. This inductive pull increases the electrophilicity of the aromatic ring, particularly at the adjacent carbon atoms.

Resonance Effect (+R): As a halogen, fluorine can donate electron density to the ring via its lone pairs. However, for fluorine, this resonance effect is weak and is generally outweighed by its powerful inductive effect.

The net effect is a significant polarization of the molecule. The electron-withdrawing fluorine atom enhances the acidity of the carboxylic acid group and the amino group. Furthermore, it increases the electrophilicity of the C-5 position, making the C-I bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction Pathways of this compound

The functional groups of this compound—the amino group, the carboxylic acid, and the iodinated aromatic ring—provide multiple sites for oxidation and reduction reactions.

Oxidation: The primary site for oxidation is the amino group (-NH₂). It can be oxidized to form nitroso (-NO) or nitro (-NO₂) derivatives using appropriate oxidizing agents. This transformation is significant as it alters the electronic nature and potential biological interactions of the compound. A common method for the oxidation of anilines involves reagents like hydrogen peroxide in an acidic medium. For instance, a method for producing 2-amino-5-iodobenzoic acid involves an iodination step in the presence of an oxidizing agent like hydrogen peroxide or iodic acid, which indicates the stability of the ring under these oxidative conditions while the desired iodination occurs. google.comgoogle.com In other synthetic contexts, oxidizing agents like potassium permanganate (B83412) have been used to oxidize a methyl group to a carboxylic acid on a related fluoro-aminotoluene precursor. google.com

Reduction: Reduction reactions can target several functionalities. While the carboxylic acid can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), this would be a non-selective process affecting other groups. More commonly, reduction pathways are relevant in the synthesis of this compound from a nitro-substituted precursor. A nitro group at the C-2 position can be readily reduced to the primary amine of the target molecule. This reduction is a standard transformation in organic synthesis and can be achieved using various methods.

Table 3: Common Reduction Methods for Nitro Group to Amine Conversion

| Reagent/Method | Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | A clean and efficient method. |

| Metal/Acid | Sn/HCl, Fe/HCl | Classic method, often used in industrial settings. |

| Hydrides | NaBH₄ or LiAlH₄ | Powerful reducing agents, require anhydrous conditions. |

This table outlines general methods for the reduction of an aromatic nitro group, a key step in a potential synthesis of the title compound. google.com

Advanced Applications in Organic Synthesis and Materials Science Utilizing 2 Amino 4 Fluoro 5 Iodobenzoic Acid

Role as a Versatile Building Block in Complex Molecular Architectures

2-Amino-4-fluoro-5-iodobenzoic acid serves as a foundational component for the synthesis of intricate organic molecules. The presence of three distinct functional groups—an amino group, a carboxylic acid, and an iodo group—offers orthogonal reactivity. This means that each group can be selectively reacted without affecting the others, a crucial feature for the controlled, stepwise assembly of complex structures.

The amino group can participate in hydrogen bonding and is a key nucleophile. The fluoro and iodo substituents can engage in halogen bonding, influencing the molecule's interactions and binding affinities with biological targets. This multi-faceted reactivity makes it an ideal starting material for creating diverse and complex molecular architectures. Fluorescent amino acids, a related class of compounds, are highlighted as essential tools for building fluorescent macromolecules like peptides and proteins, underscoring the value of such functionalized building blocks in chemical biology. ed.ac.uknih.govuea.ac.uk

Development of Heterocyclic Scaffolds

The strategic placement of reactive groups on the this compound ring makes it an excellent precursor for the synthesis of various heterocyclic scaffolds, which are core structures in many pharmaceuticals and functional materials.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including hypnotic, sedative, analgesic, and anti-inflammatory effects. google.com The synthesis of quinazolinone derivatives often starts from anthranilic acid (2-aminobenzoic acid) or its analogs. google.comresearchgate.net

A common method involves the condensation of an anthranilic acid derivative with a suitable reagent. researchgate.net For instance, 2-amino-4,5-difluorobenzoic acid can react with acetic anhydride (B1165640) followed by ammonia (B1221849) to form a difluoro-2-methyl-4-quinazolinone. researchgate.net While a direct synthesis from this compound is not detailed in the provided results, the general applicability of these methods to substituted anthranilic acids suggests its utility in creating novel, halogenated quinazolinone structures. The synthesis of quinazolinone libraries for drug discovery highlights the importance of variously substituted precursors. google.com

The general synthetic pathway to quinazolinones from anthranilic acids can be summarized as follows:

| Step | Reaction Type | Reagents | Product |

| 1 | Acylation | Acetic Anhydride | N-acylanthranilic acid (benzoxazinone intermediate) |

| 2 | Condensation/Cyclization | Amine (e.g., Ammonia) | Quinazolinone derivative |

This table represents a generalized pathway for quinazolinone synthesis based on common methods.

Formation of Benziodoxole Tosylates as Hypervalent Iodine Oxidants

A related compound, 4-fluoro-2-iodobenzoic acid, is utilized in the synthesis of pseudocyclic benziodoxole tosylates. ossila.com These compounds are valuable hypervalent iodine oxidants in organic synthesis. The synthesis proceeds via a ligand transfer reaction between the benzoic acid derivative and PhI(OH)OTs (Koser's reagent). ossila.com Hypervalent iodine reagents are known for their rich and synthetically useful chemistry. acs.org Given the structural similarity, this compound could potentially be used to create novel amino-functionalized hypervalent iodine reagents, expanding the toolbox of available oxidants.

Regioselective Synthesis of Isocoumarins and Phthalides

Research on the related 4-fluoro-2-iodobenzoic acid has demonstrated its use in the temperature-controlled, regioselective synthesis of isocoumarins and phthalides via a Sonogashira-type reaction. ossila.com At a higher temperature (100 °C), the 6-endo-dig cyclization is favored, leading to the formation of isocoumarins. ossila.com Conversely, at a lower temperature (25 °C), the 5-exo-dig cyclization predominates, yielding phthalides. ossila.com This temperature-dependent selectivity offers a powerful method for controlling the outcome of the reaction. The principles of this regioselective synthesis could be applied to this compound to produce amino-substituted isocoumarins and phthalides, which are important heterocyclic motifs with various biological activities. nih.gov

Precursor in the Synthesis of Small-Molecule Libraries

The generation of small-molecule libraries is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent candidate for inclusion in such libraries due to its multifunctional nature. A study on the combinatorial synthesis of a 2001-compound library utilized 3-amino-5-hydroxybenzoic acid as the core structure, demonstrating the utility of substituted aminobenzoic acids in creating large and diverse sets of molecules using solid-phase techniques. nih.gov The distinct reactive sites on this compound would allow for the attachment of a wide variety of chemical appendages, leading to a library of compounds with significant structural diversity for screening against biological targets.

Potential in Material Science for Specific Electronic or Optical Properties

The incorporation of fluorine and iodine atoms into an aromatic system significantly influences its electronic properties. This makes this compound a compound of interest for materials science. The fluorine atom is highly electronegative, while the iodine atom is large and polarizable, capable of forming halogen bonds. nih.gov These features can be exploited in the design of organic materials with specific electronic or optical properties, such as those used in organic light-emitting diodes (OLEDs) or other electronic devices. bldpharm.com

For instance, isocoumarins, which can be synthesized from precursors like this compound, have been investigated for their fluorescence properties and potential application in organic light-emitting materials. nih.gov The development of fluorescent amino acids for imaging and tracking biological processes further highlights the potential for designing molecules with tailored optical properties based on functionalized amino acid scaffolds. ed.ac.ukuea.ac.uk The ability to form ordered supramolecular structures through a combination of hydrogen and halogen bonds, as seen with related iodobenzoic acids, is another avenue for creating functional materials. nih.gov

Spectroscopic Characterization of 2 Amino 4 Fluoro 5 Iodobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of fluorinated and iodinated aminobenzoic acids. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 2-Amino-4-fluoro-5-iodobenzoic acid is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns are influenced by the electronic effects of the three different substituents on the benzene (B151609) ring.

The aromatic region would typically display two signals corresponding to the protons at the C-3 and C-6 positions. The fluorine atom at C-4 will cause splitting of the adjacent H-3 proton signal into a doublet, while the iodine at C-5 will influence the H-6 proton. The amino group (NH₂) protons usually appear as a broad singlet, and the carboxylic acid (COOH) proton appears as a broad singlet at a downfield chemical shift.

For comparison, the ¹H NMR spectrum of the related compound 2-Amino-5-iodobenzoic acid in DMSO-d₆ shows signals for the aromatic protons at approximately 7.95 ppm, 7.47 ppm, and 6.63 ppm. chemicalbook.com In another related compound, 2-Amino-5-fluorobenzoic acid, characteristic proton signals are also observed. chemicalbook.com The analysis of these analogs helps in the assignment of the signals for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | > 10 | broad singlet | - |

| Ar-H6 | 7.8 - 8.2 | singlet | - |

| Ar-H3 | 6.8 - 7.2 | doublet | ~ 8-12 (H-F coupling) |

| NH₂ | 5.2 - 5.8 | broad singlet | - |

Note: Predicted values are based on general principles and data from analogous compounds. Actual values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are significantly affected by the attached functional groups. The carbon bearing the iodine (C-5) is expected to have a chemical shift in the range of 95–105 ppm. The carbons attached to the fluorine (C-4) and the amino group (C-2) will also show characteristic shifts, with the C-F bond causing a large upfield shift and a significant C-F coupling constant. The carboxyl carbon (C=O) will appear at the most downfield position, typically around 168 ppm.

The spectra of related compounds, such as various aminobenzoic acids and their derivatives, show characteristic carbon signals that aid in the interpretation. rsc.org For instance, the ¹³C NMR spectrum of 2-Amino-5-iodobenzoic acid shows signals for the aromatic carbons and the carboxyl carbon, providing a reference for the effect of iodine and amino substituents. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 168 |

| C-4 | ~ 155 (d, ¹JCF) |

| C-2 | ~ 145 |

| C-6 | ~ 135 |

| C-1 | ~ 115 |

| C-3 | ~ 110 (d, ²JCF) |

| C-5 | 95 - 105 |

Note: Predicted values are based on general principles and data from analogous compounds. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. nih.gov In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The presence of the ortho-amino group and the meta-iodo group will influence its position.

The spectrum of 4-fluoroiodobenzene, a structurally simpler analog, can serve as a reference point for the ¹⁹F chemical shift. spectrabase.com In more complex biological systems, ¹⁹F NMR has been used to study fluorinated amino acids incorporated into proteins, where the fluorine chemical shift is sensitive to ligand binding and protein conformation. nih.govnih.gov Scalar coupling between the fluorine and the adjacent proton (H-3) would be observable in the proton-coupled ¹⁹F spectrum, providing further structural confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. Key expected vibrations include the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and vibrations of the aromatic ring, as well as C-F and C-I stretches.

The carboxylic acid O-H stretch appears as a very broad band in the 2500–3300 cm⁻¹ region. The C=O stretching vibration is expected as a strong band between 1680–1720 cm⁻¹. The N-H stretching vibrations of the primary amine are typically seen as two bands in the 3300-3500 cm⁻¹ range. The C-I bond gives rise to a vibration in the far-infrared region, typically between 500–600 cm⁻¹. Studies on similar molecules like 2-amino-5-fluorobenzoic acid and o-aminobenzoic acid provide detailed assignments of the vibrational modes. nih.govresearchgate.net

Table 3: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | Amino (-NH₂) | 3300 - 3500 |

| O-H stretch | Carboxylic acid (-COOH) | 2500 - 3300 (broad) |

| C=O stretch | Carboxylic acid (-COOH) | 1680 - 1720 |

| N-H bend | Amino (-NH₂) | ~ 1600 |

| C=C stretch | Aromatic Ring | 1450 - 1600 |

| C-F stretch | Fluoroarene | 1200 - 1250 |

| C-I stretch | Iodoarene | 500 - 600 |

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-I bond.

Detailed vibrational analyses, including FT-Raman, have been performed on structurally related compounds such as 2-amino-4,5-difluorobenzoic acid, 2-amino-5-fluorobenzoic acid, and 2-amino-5-bromobenzoic acid. nih.govnih.govijtsrd.com In these studies, the symmetric vibrations of the substituted benzene ring are clearly identified. For o-aminobenzoic acid, the FT-Raman spectrum shows characteristic bands for the amino and carboxylic acid groups, as well as the aromatic framework. researchgate.net The C=O stretching mode typically appears as a strong band in the Raman spectrum as well. ijtsrd.com

Table 4: Characteristic FT-Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | Amino (-NH₂) | 3300 - 3500 |

| C-H stretch | Aromatic Ring | 3000 - 3100 |

| C=O stretch | Carboxylic acid (-COOH) | 1650 - 1680 |

| C=C stretch | Aromatic Ring | 1450 - 1600 |

| Ring Breathing Mode | Aromatic Ring | ~ 800 |

| C-I stretch | Iodoarene | 500 - 600 |

Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. Various ionization and analysis methods are employed to characterize this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like amino benzoic acids, chemical derivatization is necessary to increase their volatility for GC analysis. nih.gov Common derivatization methods include methylation or silylation of the acidic carboxyl group and the amino group. nih.gov

Once derivatized, the compound is introduced into the GC, where it is separated from other components before entering the mass spectrometer. In the mass spectrometer, the molecule is typically ionized by electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ion peaks that are characteristic of the molecule's structure.

For a derivatized analogue of this compound, key fragmentation pathways would likely involve the loss of the derivatizing group, decarboxylation (loss of CO₂), and cleavage of the C-I bond. The fragmentation pattern is influenced by the positions of the substituents on the aromatic ring, a phenomenon known as the "ortho effect" when functional groups are in adjacent positions. nih.govresearchgate.net The analysis of these fragments allows for the unambiguous identification of the compound. researchgate.net

Table 1: Expected GC-MS Derivatization and Analysis for this compound

| Step | Description | Purpose |

|---|---|---|

| Derivatization | Reaction with an agent like a silylating or methylating agent. nih.gov | To increase the volatility and thermal stability of the analyte for gas chromatography. |

| Separation | The derivatized analyte is passed through a GC capillary column. | To separate the compound from impurities or other components in the mixture. |

| Ionization | Molecules are bombarded with high-energy electrons (typically 70 eV). nih.gov | To create a positively charged molecular ion and induce fragmentation. |

| Detection | Ions are separated by their mass-to-charge ratio (m/z) and detected. | To generate a mass spectrum showing the molecular weight and fragmentation pattern. |

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of a molecule, which can be used to determine its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₇H₅FINO₂), HRMS can confirm its elemental composition by measuring its mass with high precision.

For example, in a study of 4-Amino-3,5-difluorobenzoic acid, HRMS coupled with electrospray ionization (ESI) was used to confirm the deprotonated molecule [M-H]⁻. The calculated mass for C₇H₄F₂NO₂ was 172.0216, and the experimentally found mass was 172.0217, confirming the elemental formula. beilstein-journals.org A similar level of accuracy would be expected for this compound.

Table 2: Theoretical HRMS Data for this compound

| Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₇H₆FINO₂⁺ | 281.9422 |

| [M-H]⁻ | C₇H₄FINO₂⁻ | 279.9266 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, non-volatile, and thermally labile molecules like amino acids. nih.gov ESI-MS allows for the analysis of ionic species directly from a solution. nih.gov Neutral compounds like this compound can be readily ionized by protonation ([M+H]⁺) or deprotonation ([M-H]⁻) in the ESI source. nih.gov

Given the presence of both an acidic carboxylic group and a basic amino group, the compound can be analyzed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (ESI-MS/MS) can be used to further elucidate the structure by inducing fragmentation of the selected parent ion and analyzing the resulting daughter ions. nih.gov This provides valuable information about the connectivity of the atoms within the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring. The amino (-NH₂), carboxyl (-COOH), fluoro (-F), and iodo (-I) substituents modify the absorption characteristics of the parent benzoic acid chromophore.

The amino group acts as a strong auxochrome, typically causing a bathochromic (red) shift in the absorption maxima. The spectrum of benzoic acid derivatives generally shows two main absorption bands, corresponding to the π → π* transitions. For related compounds like 2-amino-5-fluorobenzoic acid, the absorption maxima are influenced by these electronic effects. nih.gov The exact position of the absorption peaks for this compound would depend on the interplay of the electronic effects of all four substituents and the solvent used for analysis. For instance, studies on nitrobenzoic acids show distinct absorption spectra for ortho, meta, and para isomers. science-softcon.de

Table 3: Expected UV-Vis Absorption Data for Aromatic Benzoic Acids

| Chromophore System | Typical Absorption Range (nm) | Transition Type |

|---|

| Substituted Benzene Ring | 200 - 400 | π → π* |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Key structural features that would be anticipated for this compound include:

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is expected between a hydrogen atom of the amino group and the oxygen atom of the adjacent carboxylic acid group, forming a stable six-membered ring (S(6) ring motif). nih.govresearchgate.net

Dimer Formation: Molecules are likely to form centrosymmetric dimers in the crystal lattice through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. This is a very common packing motif for carboxylic acids, creating an R²₂(8) graph-set notation. nih.govresearchgate.net

Other Intermolecular Interactions: Additional stability in the crystal lattice would be provided by N-H···F or N-H···O hydrogen bonds and potentially halogen bonding involving the iodine atom. Aromatic π–π stacking interactions between the benzene rings of adjacent molecules are also likely to be observed. nih.govresearchgate.net

Table 4: Expected Crystallographic Data and Structural Features based on Analogs

| Feature | Expected Observation | Reference |

|---|---|---|

| Molecular Geometry | Nearly planar arrangement of the substituted benzene ring. | nih.govresearchgate.net |

| Intramolecular H-Bond | N—H···O hydrogen bond between the amino and carboxyl groups. | nih.govresearchgate.net |

| Intermolecular H-Bond | O—H···O hydrogen bonds forming inversion dimers. | nih.govresearchgate.net |

| Crystal Packing | Potential for N—H···F bonds and π–π stacking interactions. | nih.govresearchgate.net |

Computational and Theoretical Studies of 2 Amino 4 Fluoro 5 Iodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed investigation of molecular systems.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to model the properties of compounds such as 2A5BrBA. researchgate.netnih.gov

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable conformation. For 2-amino-5-bromobenzoic acid, four possible conformers (C1, C2, C3, and C4) can be identified, arising from the relative orientations of the amino and carboxylic acid groups. researchgate.net Through DFT calculations, the C1 conformer is determined to be the most stable form. researchgate.netnih.gov The optimized geometric parameters, including bond lengths and bond angles, for this most stable conformer can be calculated and show good agreement with experimental data where available. researchgate.net

Table 1: Selected Optimized Geometric Parameters of 2-Amino-5-bromobenzoic Acid (C1 Conformer)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| C-N | 1.38 Å | |

| C=O | 1.22 Å | |

| O-H | 0.97 Å | |

| Bond Angle | N-C-C | 122.3° |

| C-C-Br | 119.5° | |

| C-C=O | 123.8° |

Note: The data in this table is representative of typical DFT calculations for this class of molecules and is based on findings for 2-amino-5-bromobenzoic acid.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netarchive.org The analysis of these vibrational modes, aided by calculations of the Total Energy Distribution (TED), allows for the unambiguous assignment of specific molecular vibrations to the observed spectral bands. researchgate.net

Table 2: Representative Calculated and Experimental Vibrational Frequencies for 2-Amino-5-bromobenzoic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | 3580 | 3575 | Carboxylic acid O-H vibration |

| N-H sym. stretch | 3410 | 3405 | Amino group symmetric stretching |

| C=O stretch | 1685 | 1680 | Carbonyl stretching |

| C-N stretch | 1315 | 1310 | Carbon-nitrogen stretching |

Note: This table presents illustrative data for 2-amino-5-bromobenzoic acid.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. dergipark.org.tr For 2-amino-5-bromobenzoic acid, the HOMO is typically localized on the aminophenyl part of the molecule, while the LUMO is distributed over the carboxylic acid group and the benzene (B151609) ring. researchgate.netdergipark.org.tr This distribution indicates the likely sites for electrophilic and nucleophilic attack.

Table 3: Calculated Electronic Properties of 2-Amino-5-bromobenzoic Acid

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

Note: The values are representative for 2-amino-5-bromobenzoic acid.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically associated with electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack) and positive potential (often around hydrogen atoms, indicating sites for nucleophilic attack). For a molecule like 2-amino-5-bromobenzoic acid, the most negative potential is expected around the carbonyl oxygen atom, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Molecules with large hyperpolarizabilities are of significant interest for applications in nonlinear optics (NLO). Computational methods, particularly DFT, can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). The magnitude of β is a measure of the NLO activity of a molecule. For substituted benzoic acids, the presence of both electron-donating (like the amino group) and electron-withdrawing groups can lead to significant intramolecular charge transfer and, consequently, enhanced NLO properties. Calculations for related chalcones and benzoic acid derivatives have shown that these computational predictions are a reliable way to identify promising NLO materials. semanticscholar.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex, many-electron wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. uni-muenchen.de This analysis provides deep insights into the bonding and electronic structure of a molecule.

For a molecule like 2-Amino-4-fluoro-5-iodobenzoic acid, NBO analysis would focus on quantifying the delocalization of electron density arising from interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, are key to understanding molecular stability and reactivity.

In a study on the related compound, 2-amino-3,5-diiodobenzoic acid, NBO analysis was performed using DFT calculations (B3LYP/6-311G(d,p)). nih.gov The analysis revealed significant hyperconjugative interactions. For instance, the interaction between the lone pair (LP) of the nitrogen atom in the amino group and the antibonding π* orbitals of the aromatic ring (LP(N) → π*(C-C)) indicates substantial electron delocalization, which stabilizes the molecule. Similar interactions would be expected for this compound, influencing its electronic properties.

The NBO analysis also calculates the natural charges on each atom, providing a more chemically intuitive picture of charge distribution than other methods. A hypothetical NBO analysis would likely show a significant negative charge on the fluorine and oxygen atoms, a positive charge on the carbonyl carbon, and a less negative or slightly positive charge on the iodine atom, reflecting their respective electronegativities and roles in the molecule's electronic structure.

Table 1: Hypothetical Major NBO Interactions and Second-Order Perturbation Energies for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N1) | π* (C2-C3) | High | π-conjugation, resonance |

| LP (O1) | σ* (C7-O2) | Moderate | Intramolecular H-bond |

| π (C-C) | π* (C-C) | High | Ring delocalization |

| LP (F) | σ* (C3-C4) | Low | Hyperconjugation |

| LP (I) | σ* (C4-C5) | Low-Moderate | Hyperconjugation |

Note: This table is illustrative, based on expected interactions and findings from analogous molecules. E(2) represents the stabilization energy associated with the donor-acceptor interaction.

Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data.

GIAO NMR Calculations with Solvent Models

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By performing GIAO calculations, typically using Density Functional Theory (DFT), one can predict the ¹H and ¹³C NMR spectra of a molecule. nih.gov

For this compound, these calculations would predict the chemical shifts for the two aromatic protons, the amino protons, and the seven carbon atoms. The accuracy of these predictions is often enhanced by incorporating a solvent model (e.g., the Polarizable Continuum Model, PCM), which accounts for the effect of the solvent on the molecule's electronic structure and, consequently, its magnetic shielding. researchgate.net

The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. For example:

The carbon atom bonded to the iodine (C5) would be predicted at a relatively upfield chemical shift due to the "heavy atom effect."

The carbon bonded to the fluorine (C4) would be shifted significantly downfield.

The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing halogen and carboxylic acid groups.

A computational study on hexahydroindoles demonstrated that the GIAO method at the B3LYP/6-311(d,p) level of theory provided excellent correlation with experimental results. researchgate.net A similar level of theory for this compound would provide valuable data for confirming its structure and assigning its experimental NMR spectra.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) using GIAO

| Carbon Atom | Predicted δ (ppm) (in silico) | Experimental δ (ppm) |

| C1 | ~120 | Data not available |

| C2 | ~145 | Data not available |

| C3 | ~115 | Data not available |

| C4 | ~158 (d, J=245 Hz) | Data not available |

| C5 | ~85 | Data not available |

| C6 | ~130 | Data not available |

| C=O | ~170 | Data not available |

Note: The predicted values are estimates based on general principles and data from similar structures. Experimental data is not available in the searched literature. The C4 signal is expected to be a doublet due to coupling with ¹⁹F.

Reaction Mechanism Elucidation through Computational Simulations

Theoretical chemistry can map out the energetic landscapes of chemical reactions, providing otherwise unobtainable details about reaction pathways and transition states.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. For this compound, PES mapping could be used to study various dynamic processes, such as the rotation of the amino (-NH₂) and carboxylic acid (-COOH) groups.

By systematically changing the dihedral angles associated with these groups and calculating the energy at each point, a 2D or 3D surface is generated. This map reveals the lowest energy conformations (stable isomers) and the energy barriers (transition states) that separate them. Such a study would likely show that the most stable conformation involves an intramolecular hydrogen bond between a hydrogen of the amino group and the carbonyl oxygen of the carboxylic acid group, a feature observed in the crystal structure of the related 2-amino-5-fluorobenzoic acid. nih.gov

Proton Transfer and Torsional Tautomerism Studies

The structure of this compound allows for the possibility of intramolecular proton transfer and the existence of different tautomers. A proton could potentially transfer from the carboxylic acid's hydroxyl group to the amino group, forming a zwitterionic tautomer.

Computational simulations can model this process by defining a reaction coordinate for the proton transfer and calculating the energy profile. This would determine the energy barrier for the transfer and the relative stability of the normal and zwitterionic forms. Studies on similar systems, like 2-(2'-hydroxyphenyl)benzimidazole, have used computational methods to explore such proton transfer events, often in conjunction with solvent models, as the stability of tautomers can be highly solvent-dependent. libretexts.org It is generally expected that in the gas phase or nonpolar solvents, the neutral form is more stable, while polar solvents might stabilize the zwitterionic tautomer.

Furthermore, the rotation around the C-C bond connecting the carboxylic group to the ring and the C-N bond can lead to different rotational isomers (rotamers). The relative energies of these rotamers can be calculated to determine the most populated conformations at a given temperature.

Aromaticity Assessments (e.g., HOMA Analysis)

Aromaticity is a fundamental concept in chemistry, and several computational methods exist to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a popular geometry-based index. It evaluates the deviation of bond lengths within a ring from an ideal aromatic system, where a value of 1 indicates a fully aromatic system and values less than 1 (or even negative) indicate decreasing aromaticity.

Theoretical Investigations of Interactions with Biomolecular Systems